Myristyl linolenate

Description

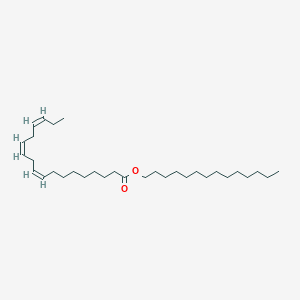

Myristyl linolenate is a fatty acyl ester composed of myristyl alcohol (tetradecanol) esterified with linolenic acid (an ω-3 or ω-6 polyunsaturated fatty acid, depending on isomerism). This compound is classified under fatty acid esters and is structurally characterized by a 14-carbon alkyl chain (myristyl) linked to a linolenate moiety. alcoholic) due to its discriminative metabolic expression in clinical samples .

This compound is part of the broader lipidomic landscape, which includes glycerolipids, glycerophospholipids, and fatty acyls.

Properties

CAS No. |

210757-15-6 |

|---|---|

Molecular Formula |

C32H58O2 |

Molecular Weight |

474.8 g/mol |

IUPAC Name |

tetradecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C32H58O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16,19-31H2,1-2H3/b7-5-,13-11-,18-17- |

InChI Key |

LNZYYCFZPLZOEF-SVNQLWEDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Myristyl linolenate can be synthesized through the esterification of myristyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Myristyl linolenate undergoes various chemical reactions, including:

Oxidation: The double bonds in the linolenate moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Hydrolysis: The ester bond can be hydrolyzed to yield myristyl alcohol and linolenic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Myristyl alcohol and partially reduced esters.

Hydrolysis: Myristyl alcohol and linolenic acid.

Scientific Research Applications

Myristyl linolenate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of myristyl linolenate involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release myristyl alcohol and linolenic acid, which can then participate in various metabolic pathways. Linolenic acid, an omega-3 fatty acid, is known to modulate inflammatory responses and oxidative stress, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Table 2: Comparative Biomarker Performance in Acute Pancreatitis

Key Findings :

- This compound shows moderate discriminative ability (AUROC = 0.727) but is outperformed by lauryl stearate and monoglyceride MG (0:0/18:0/0:0) in differentiating biliary (BAP) and alcoholic (AAP) acute pancreatitis .

- Its log2FC value (1.086) suggests upregulation in AAP compared to BAP, though statistical significance is weaker (p = 0.099) .

Key Insights :

- Methyl linolenate is well-studied for its cytotoxic effects, with isolated purity confirmed via HPTLC and NMR .

- Ethyl linolenate’s bioactivity (e.g., antioxidant, cytotoxicity) is less documented compared to methyl palmitate or neophytadiene .

Oxidation and Stability Profiles

- This compound: Susceptible to autoxidation due to polyunsaturated linolenate moiety; stability data are lacking.

- Methyl γ-linolenate: Exhibits isomer-specific oxidation patterns. The ω-6 isomer (γ-linolenate) with a pentyl substituent shows distinct oxidation products compared to the ω-3 isomer (α-linolenate) .

- Ethyl linolenate: Contributes to reversion flavor in oils upon oxidation, producing beany/grassy odors .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying myristyl linolenate in complex biological matrices?

- Methodological Answer : Isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) is a robust approach for quantifying this compound. This technique involves spiking samples with isotope-labeled analogs (e.g., ¹³C-labeled methyl linolenate) to correct for matrix effects and recovery losses. Molecular ions (e.g., m/z = 310.2 for methyl linolenate) are monitored for precise quantification . For lipid-rich samples, such as plant extracts, column chromatography (e.g., silica gel) combined with NMR spectroscopy can resolve positional isomers of linolenate derivatives in triacylglycerols .

Q. How can researchers validate the purity and identity of synthesized this compound?

- Methodological Answer : Characterization should include:

- Chromatographic analysis : Use GC or HPLC with internal standards (e.g., carvone) to assess purity and detect degradation products .

- Spectroscopic validation : ¹H and ¹³C NMR to confirm ester bond formation and fatty acid chain structure. For example, the linolenate chain at the 2-position in triacylglycerols shows distinct NMR shifts (e.g., 5.4 ppm for soybean oil) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s stability under oxidative conditions?

- Methodological Answer :

- Controlled oxidation assays : Bubble nitrogen dioxide (NO₂) through this compound at physiological temperatures (e.g., 37°C) to simulate oxidative stress. Monitor degradation products (e.g., allylic nitrites/nitrates) via HPLC with UV detection (λ = 210–230 nm) .

- Kinetic studies : Use Arrhenius plots to model reaction rates under varying temperatures and gas flow rates (e.g., 60 mL/min helium carrier gas) .

- Preventive measures : Include antioxidants (e.g., tocopherol) in experimental setups to differentiate between autoxidation and enzyme-mediated degradation .

Q. How can contradictory findings in this compound’s biomarker potential be resolved?

- Methodological Answer :

- Statistical reconciliation : Use receiver operating characteristic (ROC) analysis to evaluate diagnostic accuracy. For example, in acute pancreatitis studies, this compound showed moderate biomarker potential (AUC = 0.727, p = 0.099) but required validation against confounding metabolites like lauryl stearate .

- Pathway mapping : Integrate metabolomics data (LC/MS or GC/MS) with enzymatic activity assays to clarify its role in lipid peroxidation or prostaglandin synthesis .

- Population stratification : Analyze cohort-specific factors (e.g., dietary linolenate intake) that may alter its metabolic flux .

Q. What strategies mitigate challenges in detecting this compound in plant-derived samples?

- Methodological Answer :

- Extraction optimization : Use ethyl acetate fractionation followed by silica gel chromatography to isolate this compound from co-eluting compounds like phloroacetophenone glucosides .

- Sensitivity enhancement : Derivatize samples with methylating agents (e.g., BF₃-methanol) to improve GC/MS detection limits .

- Interference correction : Apply multivariate analysis (e.g., VIP scores >1.0) to distinguish this compound from structurally similar esters in metabolomics datasets .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s metabolic effects across in vitro and in vivo models?

- Methodological Answer :

- Dose-response calibration : Establish physiologically relevant concentrations (e.g., 1–10 µM for cell cultures vs. 100–500 mg/kg in rodent models) .

- Model alignment : Use primary hepatocytes or adipocytes to mirror in vivo lipid metabolism, as immortalized cell lines may lack key esterases .

- Reproducibility checks : Report lipid extraction protocols (e.g., Folch method) and storage conditions (e.g., −80°C under nitrogen) to minimize pre-analytical variability .

Q. What computational tools are suitable for modeling this compound’s interaction with lipid membranes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to predict its integration into phospholipid bilayers and effects on membrane fluidity.

- Docking studies : Analyze binding affinity with peroxisome proliferator-activated receptors (PPARs) using AutoDock Vina, referencing crystallographic data for homologous ligands .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.